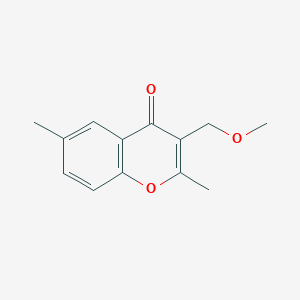
3-(Methoxymethyl)-2,6-dimethyl-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethyl)-2,6-dimethyl-4H-chromen-4-one is a chemical compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromone core with methoxymethyl and dimethyl substituents, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)-2,6-dimethyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2,6-dimethylphenol, the compound can be synthesized via a series of steps including methylation, formylation, and cyclization.
Methylation: 2,6-dimethylphenol is methylated using dimethyl sulfate in the presence of a base such as sodium hydroxide to form 2,6-dimethylmethoxybenzene.
Formylation: The methylated product is then subjected to formylation using formaldehyde and a catalyst like zinc chloride to introduce the methoxymethyl group.
Cyclization: The formylated intermediate undergoes cyclization under acidic conditions, such as using sulfuric acid, to form the chromone core, resulting in 3-(methoxymethyl)-2,6-dimethyl-4H-chromen-4-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-2,6-dimethyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced chromone derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced chromone derivatives.
Substitution: Substituted chromone derivatives with various functional groups.
Scientific Research Applications
3-(Methoxymethyl)-2,6-dimethyl-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)-2,6-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethyl)-2,6-dimethyl-4H-chromen-4-one: Unique due to its specific substituents and chromone core.
2,6-Dimethylchromone: Lacks the methoxymethyl group, resulting in different chemical properties.
3-Methoxychromone: Contains a methoxy group instead of methoxymethyl, leading to variations in reactivity and biological activity.
Uniqueness
3-(Methoxymethyl)-2,6-dimethyl-4H-chromen-4-one is unique due to the presence of both methoxymethyl and dimethyl groups, which may enhance its stability, reactivity, and potential biological activities compared to similar compounds.
Properties
CAS No. |
88214-16-8 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-(methoxymethyl)-2,6-dimethylchromen-4-one |
InChI |
InChI=1S/C13H14O3/c1-8-4-5-12-10(6-8)13(14)11(7-15-3)9(2)16-12/h4-6H,7H2,1-3H3 |
InChI Key |
HUMIWEGUNZHSBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C(C2=O)COC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N4,7-diethyl-6-imino-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,4-diamine](/img/structure/B15068360.png)
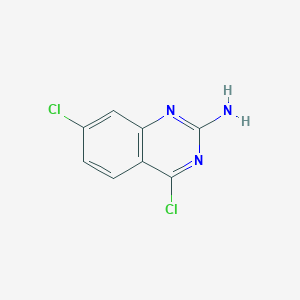
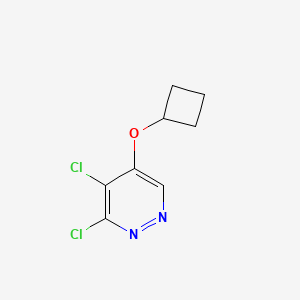
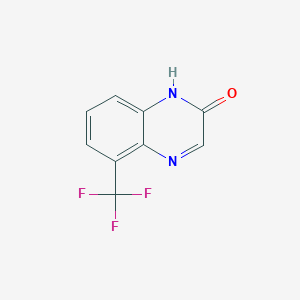
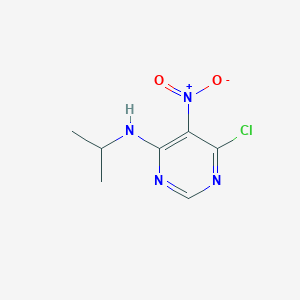
![N-Methyl-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B15068392.png)
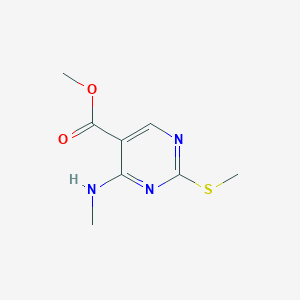
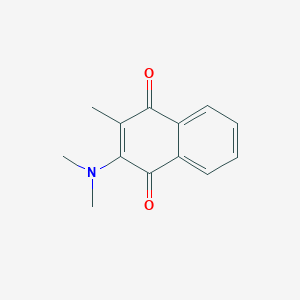
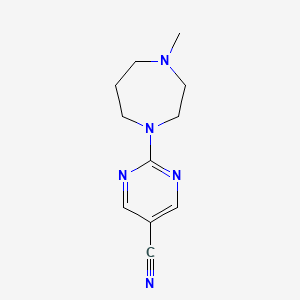
![methyl N-[2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B15068411.png)
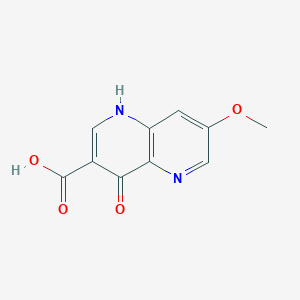
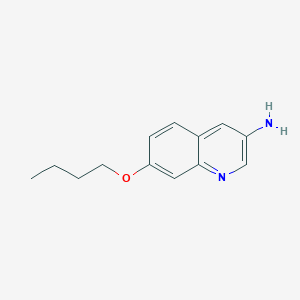
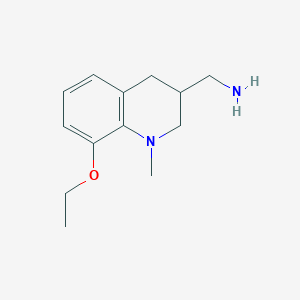
![8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B15068442.png)
